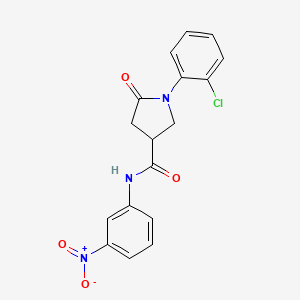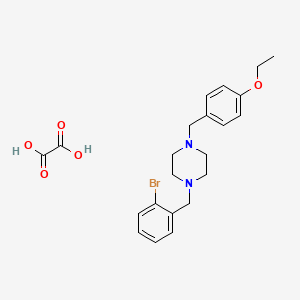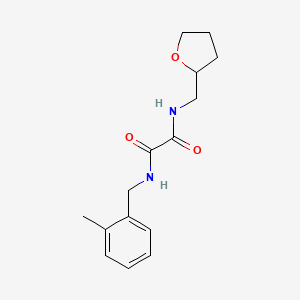
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, involves multistep organic reactions. These reactions typically start from basic pyrrolidine scaffolds, which are then functionalized with various substituents, such as chlorophenyl and nitrophenyl groups, to achieve the desired compound. The specific synthetic routes can vary but often involve nucleophilic substitution, amide bond formation, and condensation reactions (Tumosienė et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by X-ray diffraction analysis, providing insights into the conformation, bond lengths, and angles. The presence of chloro and nitro substituents significantly influences the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. Structural analysis reveals the planarity or non-planarity of the pyrrolidine ring and the orientation of substituents, which are critical for the compound's biological activity and chemical properties (Guo et al., 2015).
Chemical Reactions and Properties
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions based on its functional groups. The nitro group can participate in reduction reactions, converting to an amino group, which alters the compound's chemical behavior. The amide linkage is crucial for the molecule's stability and reactivity, participating in hydrolysis under certain conditions. These chemical properties are essential for the compound's potential application in chemical synthesis and pharmaceutical research (Mehrotra et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are significantly influenced by its molecular structure. The presence of polar nitro and chloro groups impacts its solubility in various solvents, making it more soluble in polar solvents. These properties are crucial for its application in material science and pharmaceutical formulations (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups. The nitro group makes the compound prone to redox reactions, while the amide bond affects its hydrogen bonding capability. These properties are essential for understanding the compound's behavior in chemical and biological systems (Gallagher et al., 2022).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(9-12)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDAYSAZUHGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013895.png)
![6-nitro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4013909.png)
![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![1,3,3-trimethyl-6-[(3-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4013934.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)

![ethyl 4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4013981.png)
![3-allyl-2-{[3-hydroxy-1-(1-piperidinylcarbonyl)propyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4013986.png)
![11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)